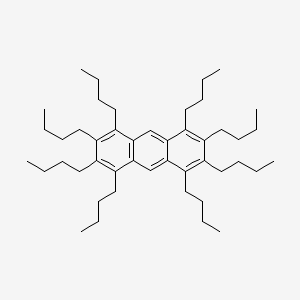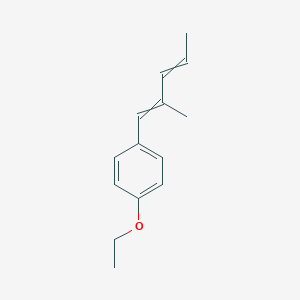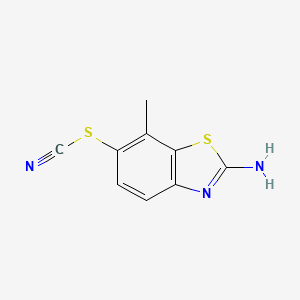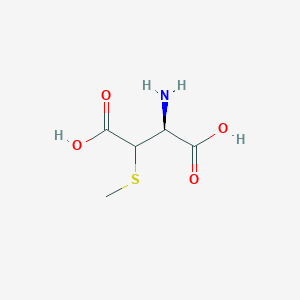
3-(Methylsulfanyl)-D-aspartic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methylsulfanyl)-D-aspartic acid is a derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins. The compound is characterized by the presence of a methylsulfanyl group attached to the third carbon of the aspartic acid backbone. This modification imparts unique chemical and biological properties to the molecule, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-D-aspartic acid typically involves the introduction of a methylsulfanyl group to the aspartic acid molecule. One common method is the nucleophilic substitution reaction, where a suitable leaving group on the aspartic acid is replaced by a methylsulfanyl group. This can be achieved using reagents such as methylthiol and a base under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These could include enzymatic processes where specific enzymes catalyze the addition of the methylsulfanyl group to aspartic acid. Alternatively, chemical synthesis methods optimized for large-scale production, such as continuous flow reactors, may be employed to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(Methylsulfanyl)-D-aspartic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylsulfanyl group, reverting to aspartic acid.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions may use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Aspartic acid.
Substitution: Various derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-(Methylsulfanyl)-D-aspartic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic effects, including neuroprotective properties.
Industry: Utilized in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Methylsulfanyl)-D-aspartic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methylsulfanyl group can influence the binding affinity and activity of the compound, modulating various biochemical pathways. For example, it may act as an agonist or antagonist at certain receptor sites, affecting neurotransmission and cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
3-(Methylsulfanyl)propanal: Shares the methylsulfanyl group but differs in the backbone structure.
Phenylacetaldehyde: Contains a different functional group but is used in similar chemical contexts.
Uniqueness
3-(Methylsulfanyl)-D-aspartic acid is unique due to its specific combination of the aspartic acid backbone and the methylsulfanyl group. This combination imparts distinct chemical reactivity and biological activity, setting it apart from other similar compounds.
Propiedades
Número CAS |
193206-14-3 |
|---|---|
Fórmula molecular |
C5H9NO4S |
Peso molecular |
179.20 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-methylsulfanylbutanedioic acid |
InChI |
InChI=1S/C5H9NO4S/c1-11-3(5(9)10)2(6)4(7)8/h2-3H,6H2,1H3,(H,7,8)(H,9,10)/t2-,3?/m1/s1 |
Clave InChI |
AOSGDBLMPHPJQU-STYMGOOTSA-N |
SMILES isomérico |
CSC([C@H](C(=O)O)N)C(=O)O |
SMILES canónico |
CSC(C(C(=O)O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-phenylpropyl)amine](/img/structure/B12569231.png)
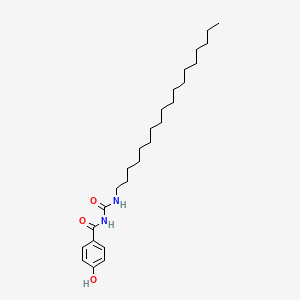
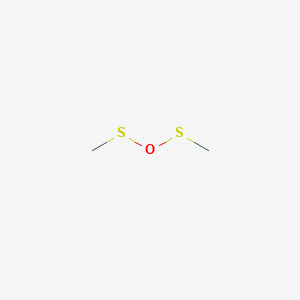
![6-[(4R)-4-Ethyl-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12569246.png)
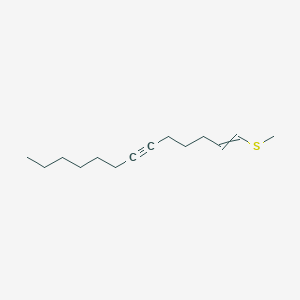
![4-[(Dimethylhydrazinylidene)methyl]benzonitrile](/img/structure/B12569249.png)
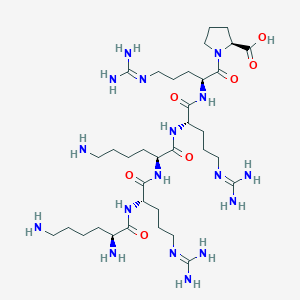
![6,8-Dichloro-9-(phenylsulfanyl)-1,4-dioxaspiro[4.4]non-8-en-7-one](/img/structure/B12569251.png)
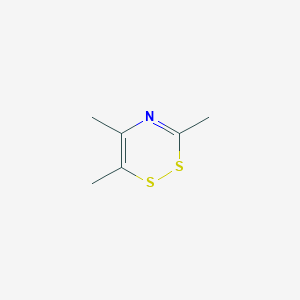
![Acetamide, N-[3-[[2-(2,4-dibromo-5-methoxyphenyl)ethyl]methylamino]propyl]-](/img/structure/B12569253.png)
![8,8'-[1,2-Phenylenebis(methylenesulfanediyl)]diquinoline](/img/structure/B12569257.png)
